4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of triazole derivatives, including those related to the compound of interest, have been extensively studied. These compounds often exhibit interesting chemical properties due to their structural features, such as π-hole tetrel bonding interactions, which are analyzed using techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). The research highlights the importance of the substituents on the rings, influencing the interaction energy of C⋯O tetrel bonds.
Biological Activities
- Some studies focus on the antimicrobial and antifungal properties of triazole derivatives. For instance, compounds synthesized from 4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one have been evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016). This suggests potential applications in developing new antimicrobial agents.
Antioxidant Properties
- The antioxidant activity of related compounds has been explored, with some derivatives showing higher activity in assays such as DPPH and ABTS. This indicates the compound's potential in oxidative stress mitigation, which is crucial for pharmaceutical applications (Pirbasti et al., 2016).
Structural Insights
- Detailed structural analysis through X-ray diffraction and theoretical calculations provides insights into the molecular geometry, bonding interactions, and potential for forming stable crystal structures. These structural characteristics are essential for understanding the compound's reactivity and potential for further functionalization (Kariuki et al., 2021).
properties
IUPAC Name |
4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPIFPUHNWSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one |
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